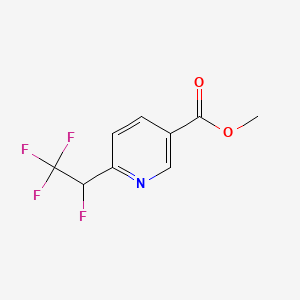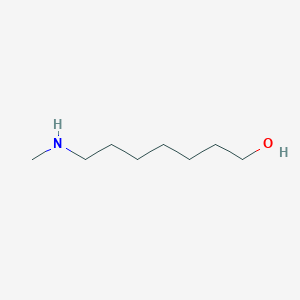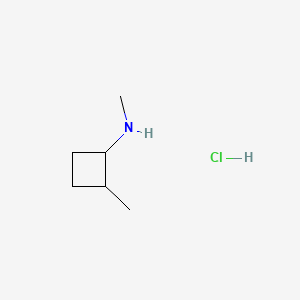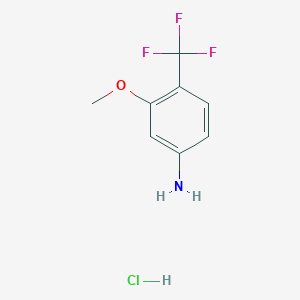![molecular formula C13H14O3 B13461078 1-Methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13461078.png)
1-Methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the oxabicyclohexane family, which is known for its diverse applications in medicinal chemistry and organic synthesis. The presence of both a phenyl group and a carboxylic acid functional group makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-Methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid typically involves a series of organic reactions. One common method is the [2+2] cycloaddition reaction, which is facilitated by photochemistry. This reaction involves the combination of a diene and an alkene under UV light to form the bicyclic structure. The reaction conditions often require a mercury lamp and specialized glassware, making it challenging to scale up . Industrial production methods may involve more efficient catalytic processes to improve yield and scalability.
Análisis De Reacciones Químicas
1-Methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methyl group to a carboxylic acid, increasing the compound’s polarity and reactivity.
Reduction: The phenyl group can be hydrogenated to form a cyclohexyl group, altering the compound’s physical properties.
Substitution: The carboxylic acid group can be esterified or amidated, forming esters or amides, respectively.
Aplicaciones Científicas De Investigación
1-Methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer properties.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, especially in the development of new pharmaceuticals.
Material Science: Its unique structure makes it useful in creating new materials with specific properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with various molecular targets. The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, while the carboxylic acid group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparación Con Compuestos Similares
1-Methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid can be compared with other oxabicyclohexane derivatives, such as:
4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid: Known for its antimicrobial and anticancer properties.
Ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate: Used in organic synthesis as a precursor for more complex molecules.
The unique combination of a phenyl group and a carboxylic acid in 1-Methyl-3-phenyl-2-oxabicyclo[21
Propiedades
Fórmula molecular |
C13H14O3 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |
InChI |
InChI=1S/C13H14O3/c1-12-7-13(8-12,11(14)15)10(16-12)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,15) |
Clave InChI |
CNENQROZALCPTG-UHFFFAOYSA-N |
SMILES canónico |
CC12CC(C1)(C(O2)C3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


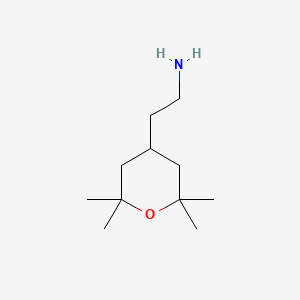
![Tert-butyl 3-[(prop-2-yn-1-yl)amino]propanoate](/img/structure/B13461017.png)

![[2-(methylcarbamoyl)pyridin-4-yl]boronic acid](/img/structure/B13461030.png)
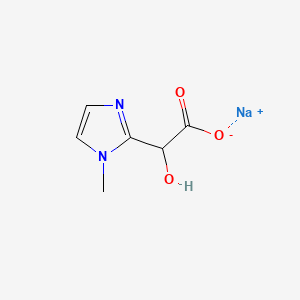
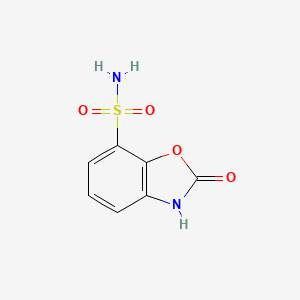
![3-[2-(Methylsulfanyl)ethyl]cyclobutane-1-thiol](/img/structure/B13461046.png)
